N-Vinylcaprolactam

Description

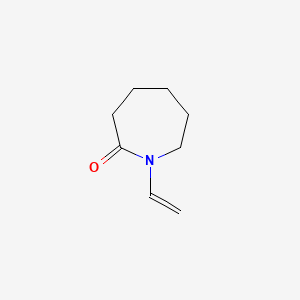

Structure

3D Structure

Properties

IUPAC Name |

1-ethenylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-9-7-5-3-4-6-8(9)10/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYVGKFDLWWQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-83-7 | |

| Record name | Poly(N-vinylcaprolactam) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1041423 | |

| Record name | N-Vinylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Vinylcaprolactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2235-00-9, 25189-83-7 | |

| Record name | Vinylcaprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2235-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylcaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-N-vinylcaprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Vinylcaprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinylhexahydro-2H-azepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLCAPROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFC10CY9UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Vinylcaprolactam fundamental properties and characteristics

An In-depth Technical Guide to N-Vinylcaprolactam: Core Properties and Characteristics for Researchers, Scientists, and Drug Development Professionals

This compound (NVCL) is a versatile monomer that has garnered significant attention in the fields of polymer chemistry, materials science, and particularly in the biomedical and pharmaceutical sectors. Its polymer, poly(this compound) (PNVCL), exhibits thermoresponsive properties, making it a "smart" polymer with applications in controlled drug delivery, tissue engineering, and other advanced biomedical technologies.[1][2][3] This technical guide provides a comprehensive overview of the fundamental properties, synthesis, polymerization, and key characteristics of NVCL, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a white to pale yellow crystalline solid at room temperature.[4][5] It is an amphiphilic molecule, possessing both a hydrophilic amide group within the caprolactam ring and a hydrophobic vinyl group, which is the site of polymerization.[6] This dual nature contributes to its solubility in a range of solvents.[4][7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₁₃NO | [8] |

| Molar Mass | 139.19 g/mol | [8] |

| Appearance | White to light yellow solid | [9] |

| Melting Point | 35-38 °C (decomposes) | [4][8] |

| Boiling Point | 128 °C at 21 mmHg | [4][8] |

| Density | 1.029 g/mL at 25 °C | [4][8] |

| Solubility | Partially soluble in water; soluble in organic solvents like benzene, isobutanol, and isopropanol. | [4][10] |

| Viscosity | 3.5 cP at 40°C | [4] |

| Flash Point | 214 °F | [8] |

Chemical Characteristics and Reactivity

The chemical behavior of NVCL is dominated by the vinyl group, which is highly susceptible to free-radical polymerization.[9] The caprolactam ring itself is relatively stable, and polymerization occurs via the opening of the carbon-carbon double bond of the vinyl group, leaving the ring structure intact.[11][12] This is a crucial feature for its biocompatibility, as the hydrolysis of the resulting polymer, PNVCL, does not produce small, potentially toxic amide compounds.[13][14] NVCL is incompatible with strong oxidizing agents.[4][8]

Polymerization of this compound

The most common method for polymerizing NVCL is free-radical polymerization.[11] This can be carried out in bulk, solution, or via emulsion and precipitation polymerization techniques.[13][14][15] The choice of polymerization method can influence the molecular weight and molecular weight distribution of the resulting PNVCL, which in turn affects its properties, such as the Lower Critical Solution Temperature (LCST).[16]

A general workflow for the free-radical polymerization of NVCL is depicted below.

Caption: General workflow for the free-radical polymerization of NVCL.

Key Characteristics of Poly(this compound) (PNVCL)

PNVCL is the polymer resulting from the polymerization of NVCL. It is a nonionic, water-soluble, and biocompatible polymer that exhibits thermoresponsive behavior.[11][13]

Thermoresponsive Behavior and Lower Critical Solution Temperature (LCST)

One of the most significant properties of PNVCL is its Lower Critical Solution Temperature (LCST).[17] Below the LCST, PNVCL is soluble in water, forming a homogeneous solution. As the temperature is raised above the LCST, the polymer undergoes a phase transition, becoming insoluble and precipitating out of the solution.[6][14] This phenomenon is reversible. The LCST of PNVCL can be tuned, typically falling within the range of 30-50 °C, which is close to physiological temperature, making it highly attractive for biomedical applications.[15] The exact LCST value is influenced by factors such as the polymer's molecular weight and concentration.[15][16]

The mechanism of this temperature-induced phase transition is illustrated in the following diagram.

Caption: Temperature-responsive behavior of PNVCL.

Biocompatibility and Toxicology

PNVCL is generally considered to be biocompatible and non-toxic, making it a suitable candidate for various biomedical applications.[1][11][13] Its stability against hydrolysis, which prevents the formation of potentially harmful small amide molecules, is a key advantage over other thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM).[13][14]

However, the monomer, NVCL, is classified as harmful if swallowed and can cause serious eye irritation and allergic skin reactions.[5][18] Prolonged or repeated exposure may cause damage to the liver and upper respiratory tract.[5][18][19] Therefore, appropriate safety precautions should be taken when handling the monomer in industrial and laboratory settings.[20] The risk to consumers from products containing PNVCL is considered low due to the very low levels of residual monomer.[4][10]

| Toxicological Endpoint | Observation | References |

| Acute Oral Toxicity (LD50, rat) | 1114 mg/kg | [10] |

| Eye Irritation | Causes serious eye irritation | [5][18] |

| Skin Sensitization | May cause an allergic skin reaction | [5][18] |

| Target Organ Toxicity (Repeated Exposure) | Liver and upper respiratory tract | [5][18][19] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline common experimental protocols for the purification of the NVCL monomer and its polymerization.

Purification of this compound Monomer

Commercial NVCL may contain stabilizers and impurities that can affect polymerization. A common purification method is melt recrystallization.[13]

Protocol: Triple Melt Recrystallization [13]

-

Place the solid NVCL monomer in a suitable container.

-

Melt the monomer by warming it to approximately 40 °C.

-

Allow the molten NVCL to slowly cool to room temperature, inducing crystallization.

-

The impurities will concentrate in the remaining liquid phase (mother liquor).

-

Separate the recrystallized solid from the mother liquor.

-

Repeat this melting and recrystallization process two more times to achieve high purity.

-

Store the purified, solid NVCL monomer under a nitrogen atmosphere at 0 °C to prevent oxidation.[13]

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a typical bulk polymerization method.

Protocol: Free-Radical Bulk Polymerization [13]

-

Place the purified NVCL monomer in a reaction vessel.

-

Melt the monomer at 40 °C.

-

Degas the molten monomer through a three-cycle freeze-pump-thaw process to remove dissolved oxygen, which can inhibit polymerization.

-

Add the free-radical initiator, such as 0.5 mol % of azobisisobutyronitrile (AIBN), to the degassed monomer.

-

Heat the reaction mixture to 60 °C under a positive pressure of nitrogen.

-

Maintain the reaction for a set period (e.g., 2 hours) to allow for polymerization.

-

After the reaction, the resulting PNVCL can be dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) and then purified by precipitation in a non-solvent such as n-hexane.[13]

Applications in Drug Development

The unique thermoresponsive properties of PNVCL make it a highly valuable material for drug development. Its ability to undergo a phase transition around physiological temperatures allows for the creation of "smart" drug delivery systems.[1][21][22]

-

Controlled Release: PNVCL-based hydrogels and nanoparticles can be designed to release encapsulated drugs in response to temperature changes.[22][23] For instance, a drug-loaded PNVCL formulation could be injected as a liquid at room temperature and then form a gel depot at body temperature, providing sustained drug release.[23]

-

Targeted Delivery: The transition from a hydrophilic to a more hydrophobic state above the LCST can be exploited for targeted drug delivery to specific sites in the body.[1]

-

Biocompatible Carrier: Due to its favorable biocompatibility profile, PNVCL is a promising alternative to other thermoresponsive polymers in applications where long-term in vivo stability and low toxicity are critical.[1][24]

Conclusion

This compound is a monomer of significant scientific and commercial interest, primarily due to the unique thermoresponsive properties of its polymer, PNVCL. The ability to fine-tune the LCST of PNVCL around physiological temperatures, combined with its excellent biocompatibility, positions it as a key material in the development of advanced drug delivery systems and other biomedical applications. A thorough understanding of its fundamental properties and polymerization characteristics, as outlined in this guide, is essential for researchers and scientists working to harness its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Poly(N-vinyl caprolactam) thermoresponsive polymer in novel drug delivery systems: A review | Semantic Scholar [semanticscholar.org]

- 3. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 2235-00-9 [chemicalbook.com]

- 5. ashland.com [ashland.com]

- 6. tandfonline.com [tandfonline.com]

- 7. This compound from China manufacturer - Nanjing MSN Chemical Co., Ltd. [msnchem.com]

- 8. This compound [chembk.com]

- 9. What is this compound - Chemical Supplier Unilong [unilongindustry.com]

- 10. This compound CAS#: 2235-00-9 [m.chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 15. Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of this compound [mdpi.com]

- 16. This compound, a responsive polymer [fcchemicals.com]

- 17. mdpi.com [mdpi.com]

- 18. This compound | C8H13NO | CID 75227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. scipoly.com [scipoly.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

- 21. Synthesis and characterization of poly(this compound)-based spray-dried microparticles exhibiting temperature and pH-sensitive properties for controlled release of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. revistabionatura.com [revistabionatura.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Poly(this compound) containing solid lipid polymer hybrid nanoparticles for controlled delivery of a hydrophilic drug gemcitabine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Polymerization of Poly(N-Vinylcaprolactam): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Poly(N-Vinylcaprolactam) (PNVCL) is a thermoresponsive polymer renowned for its Lower Critical Solution Temperature (LCST) in aqueous solutions, typically near physiological temperatures, making it a subject of significant interest for biomedical applications such as controlled drug delivery systems.[1][2] Its biocompatibility and the fact that its hydrolysis does not yield toxic low-molecular-weight amines further enhance its appeal.[1] This technical guide provides a comprehensive overview of the core principles and methodologies for the synthesis and polymerization of PNVCL, tailored for professionals in research and drug development.

Fundamentals of this compound Polymerization

The polymerization of this compound (NVCL) proceeds through the opening of the carbon-carbon double bond of the vinyl group, while the caprolactam ring remains intact.[3] As a non-conjugated monomer, NVCL is typically polymerized via radical polymerization techniques.[4] The choice of polymerization method is critical as it dictates the polymer's molecular weight, polydispersity, and, consequently, its LCST. The relationship between molecular weight and LCST is a key characteristic of PNVCL, with the LCST generally decreasing as the molecular weight increases.[5][6]

Polymerization Methodologies and Experimental Protocols

A variety of techniques can be employed to synthesize PNVCL, ranging from conventional free-radical polymerization to more advanced controlled radical polymerization methods that offer precise control over the polymer architecture.

Free-Radical Polymerization

Free-radical polymerization is a common and straightforward method for synthesizing PNVCL. It typically involves the use of a thermal initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate (KPS). The reaction rate is influenced by monomer and initiator concentrations, as well as temperature.[3][7]

Experimental Protocol: Free-Radical Solution Polymerization of NVCL

This protocol describes the synthesis of PNVCL in an organic solvent using AIBN as the initiator.

Materials:

-

This compound (NVCL), purified by recrystallization from hexane

-

Azobisisobutyronitrile (AIBN), recrystallized from ethanol

-

1,4-dioxane (B91453), anhydrous

-

Methanol (for precipitation)

-

Nitrogen gas

-

Schlenk flask or similar reaction vessel equipped with a magnetic stirrer and condenser

Procedure:

-

In a Schlenk flask, dissolve the desired amount of NVCL monomer and AIBN in 1,4-dioxane. A typical molar ratio of monomer to initiator can range from 100:1 to 1000:1, depending on the desired molecular weight.

-

Seal the flask and deoxygenate the solution by bubbling with dry nitrogen for at least 30 minutes. The removal of oxygen is crucial as it can inhibit the polymerization.

-

Immerse the flask in a preheated oil bath at a controlled temperature, typically between 60°C and 80°C.

-

Allow the polymerization to proceed under a nitrogen atmosphere with constant stirring for a predetermined time (e.g., 3 to 24 hours). The reaction time will influence the monomer conversion and final molecular weight.

-

To terminate the polymerization, cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

-

Collect the precipitated white PNVCL powder by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the purified PNVCL in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Controlled Radical Polymerization

To achieve well-defined polymers with controlled molecular weights and narrow polydispersity indices (PDI), controlled radical polymerization techniques are employed. These methods are particularly important for applications where the LCST needs to be precisely tuned.

RAFT polymerization is a versatile method that allows for the synthesis of PNVCL with predictable molecular weights and low PDIs.[1] This technique utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. Xanthates are often reported as suitable CTAs for NVCL polymerization.[1]

Experimental Protocol: RAFT Polymerization of NVCL

This protocol is based on the RAFT polymerization of NVCL using a xanthate-based CTA and AIBN as the initiator in 1,4-dioxane.[1][8]

Materials:

-

This compound (NVCL), distilled under reduced pressure

-

Protected alkyne-terminated RAFT agent (PAT-X₁) or similar xanthate CTA

-

Azobisisobutyronitrile (AIBN), recrystallized

-

1,4-dioxane, anhydrous

-

Nitrogen gas

-

Schlenk reactor

Procedure:

-

In a 25 mL Schlenk reactor, dissolve NVCL (e.g., 4.00 g, 28.74 mmol), PAT-X₁ (e.g., 15.93 mg, 0.05 mmol), and AIBN (e.g., 3.93 mg, 0.02 mmol) in a suitable volume of 1,4-dioxane (e.g., 3.87 mL).[1]

-

Deoxygenate the mixture by bubbling with nitrogen for approximately 40 minutes at room temperature.[1]

-

Seal the Schlenk reactor, flush with nitrogen, and place it in an oil bath preheated to 60°C with stirring.[1]

-

Conduct the polymerization for the desired duration. Samples can be taken periodically using an airtight syringe to monitor kinetics.

-

Terminate the reaction by cooling and exposing the mixture to air.

-

Purify the polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.

ATRP is another powerful technique for synthesizing well-defined PNVCL. This method typically involves a transition metal complex (e.g., copper bromide) and a ligand as a catalyst system, and an alkyl halide as an initiator. The control over the polymerization of NVCL via ATRP can be challenging due to the high reactivity of the radical species.[4] Low monomer conversions are sometimes employed to minimize undesirable side reactions.[4]

Experimental Protocol: ATRP of NVCL

This protocol provides a general procedure for the ATRP of NVCL using a copper-based catalyst system.[4]

Materials:

-

This compound (NVCL)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Hexamethyltriethylenetetramine (Me₆Cyclam) as the ligand

-

Ethyl 2-bromoisobutyrate (EBiB) as the initiator

-

1,4-dioxane, anhydrous

-

Nitrogen gas

-

Schlenk flask

Procedure:

-

To a Schlenk flask, add CuBr and the ligand.

-

Seal the flask and perform several freeze-pump-thaw cycles to remove oxygen, which is critical for a successful ATRP reaction.[9]

-

In a separate flask, dissolve NVCL and the initiator (EBiB) in 1,4-dioxane and deoxygenate the solution by bubbling with nitrogen.

-

Transfer the deoxygenated monomer/initiator solution to the flask containing the catalyst system via a cannula or syringe under a positive nitrogen pressure.

-

Place the reaction flask in a thermostated oil bath (e.g., at 25°C) and stir for the desired reaction time.[4]

-

Terminate the polymerization by exposing the reaction mixture to air, which will oxidize the copper catalyst.

-

Dilute the mixture with a suitable solvent like THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Other Polymerization Methods

-

Radiation-Induced Polymerization: This method utilizes high-energy radiation, such as gamma rays, to initiate polymerization. It offers the advantage of being an initiator-free system. The polymerization can be carried out in the solid state or in solution.

-

Precipitation Polymerization: This technique is commonly used to synthesize PNVCL-based microgels and nanogels. The polymerization is carried out in a solvent where the monomer is soluble, but the resulting polymer is not, leading to the formation of polymer particles.

Quantitative Data Summary

The following tables summarize key quantitative data from various PNVCL polymerization studies.

Table 1: Free-Radical Polymerization of NVCL - Kinetic Data

| Initiator | Solvent | Temperature (°C) | Monomer Order | Initiator Order | Overall Activation Energy (kJ/mol) | Reference |

| AIBN | 1,4-dioxane | 60-80 | 1.32 | 0.52 | 53.6 | [7] |

| AIBN | Hexane | 50, 60, 70 | - | - | 108.4 | [3] |

| AIBN | Isopropyl alcohol | - | - | ~0.5 | - | [10] |

Table 2: Controlled Radical Polymerization of NVCL - Molecular Weight and Polydispersity

| Method | CTA/Catalyst | Solvent | Temperature (°C) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| RAFT | Xanthate-based | 1,4-dioxane | 60 | 18,000 - 150,000 | ~1.1 | [1] |

| RAFT | Trithiocarbonate | - | - | 6,800 - 39,900 | 1.1 - 1.4 | [11] |

| ATRP | CuBr/Me₆Cyclam | 1,4-dioxane | 25 | - | ≤ 1.32 | [12] |

Table 3: LCST of PNVCL as a Function of Molecular Weight

| Polymerization Method | Mₙ ( g/mol ) | LCST (°C) | Reference |

| Free-Radical | Varies with M/I ratio | 33 - 42 | [5] |

| - | 9,000 | > 40 | [13] |

| - | 20,000 | ~35 | [13] |

| - | 275,000 | ~32 | [13] |

Visualizing Polymerization Pathways and Properties

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Caption: Workflow for PNVCL synthesis and characterization.

Caption: Simplified mechanism of RAFT polymerization.

Caption: PNVCL Molecular Weight vs. LCST relationship.

Conclusion

The synthesis of Poly(this compound) can be achieved through various polymerization techniques, with the choice of method significantly impacting the final polymer properties. For applications in drug development and biomedical research, where precise control over the thermoresponsive behavior is paramount, controlled radical polymerization techniques such as RAFT and ATRP are highly recommended. These methods allow for the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity, enabling fine-tuning of the Lower Critical Solution Temperature. This guide provides the fundamental knowledge and practical protocols to aid researchers in the successful synthesis and characterization of PNVCL for their specific applications.

References

- 1. Synthesis of well-defined alkyne terminated poly(N-vinyl caprolactam) with stringent control over the LCST by RAFT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. A novel poly(this compound)-based well-defined amphiphilic graft copolymer synthesized by successive RAFT and ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. researchgate.net [researchgate.net]

- 12. A novel poly(this compound)-based well-defined amphiphilic graft copolymer synthesized by successive RAFT and ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

The Science of Smart: An In-Depth Technical Guide to the Lower Critical Solution Temperature (LCST) of Poly(N-Vinylcaprolactam)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lower Critical Solution Temperature (LCST) of Poly(N-Vinylcaprolactam) (PNVCL), a thermoresponsive polymer with significant potential in biomedical applications, particularly in the realm of controlled drug delivery. This document delves into the core principles of PNVCL's LCST behavior, the methodologies for its characterization, and the factors that influence this critical property.

Introduction to Poly(this compound) and its LCST Behavior

Poly(this compound) is a synthetic, non-ionic, water-soluble polymer that exhibits a unique thermoresponsive behavior in aqueous solutions. This "smart" polymer undergoes a reversible phase transition at its Lower Critical Solution Temperature (LCST), which is typically in the physiological range of 32–34°C.[1] Below its LCST, PNVCL is soluble in water, with the polymer chains existing in a hydrated, extended coil conformation. As the temperature is raised above the LCST, the polymer chains dehydrate and collapse into a more compact, globular state, leading to the polymer's precipitation from the solution.[2] This sharp and reversible transition makes PNVCL a highly attractive material for a variety of biomedical applications where temperature can be used as a trigger.[3]

The LCST phenomenon is primarily governed by a delicate balance between hydrogen bonding and hydrophobic interactions. At lower temperatures, hydrogen bonds between the amide groups of the PNVCL and water molecules are dominant, leading to solubility. As the temperature increases, these hydrogen bonds are disrupted, and the hydrophobic interactions between the polymer backbone and the caprolactam rings become more prominent, causing the polymer to phase-separate.[4]

Quantitative Data on Factors Influencing the LCST of PNVCL

The precise LCST of PNVCL can be tailored for specific applications by modifying various parameters. The following tables summarize the quantitative effects of polymer concentration, molecular weight (indirectly controlled by the monomer-to-initiator ratio), and the presence of salts on the LCST of PNVCL.

Table 1: Effect of PNVCL-COOH Concentration on its LCST [5]

| PNVCL-COOH Concentration (wt. %) | LCST (°C) |

| 0.5 | Varies with MW (see Table 2) |

| 0.1 | Increases compared to 0.5 wt.% |

| 0.05 | Further increases |

Note: The study indicates a qualitative increase in LCST with decreasing concentration. Specific values for the lower concentrations were not provided in a single table but are shown to be higher in graphical representations.

Table 2: Effect of Monomer/Initiator (M/I) Ratio on the LCST of PNVCL-COOH (at 0.5 wt. %) [5]

| Monomer/Initiator (M/I) Ratio | Resulting Polymer Characteristics | LCST (°C) |

| 122 | Lower Molecular Weight | 41.71 ± 0.17 |

| 244 | 38.56 ± 0.14 | |

| 305 | 37.35 ± 0.08 | |

| 610 | 35.21 ± 0.11 | |

| 1220 | 34.00 ± 0.09 | |

| 1690 | Higher Molecular Weight | 33.15 ± 0.06 |

Table 3: Effect of Salts (Buffers and NaCl) on the LCST of PNVCL-COOH (at 0.5 wt. %) [5]

| Salt Condition | Approximate LCST (°C) for a PNVCL-COOH with initial LCST ~35-42°C |

| milliQ water (control) | 35-42 |

| 0.1 M Citrate buffer (pH 3) | ~34-41 |

| 0.1 M Acetate buffer (pH 5) | ~32-39 |

| 0.1 M Phosphate (B84403) buffer (pH 7) | ~28-35 |

| 0.05 M NaCl | ~34-41 |

| 0.10 M NaCl | ~33-40 |

| 0.15 M NaCl (Physiological) | ~32-39 (approx. 1°C decrease) |

Note: The values are estimated from graphical data presented in the source and show a general trend of LCST depression in the presence of salts, with a more pronounced effect observed with phosphate buffer.

Experimental Protocols

Accurate determination of the LCST is crucial for the development and application of PNVCL-based materials. The following are detailed methodologies for key experiments.

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a typical synthesis of PNVCL in an aqueous solution using a free-radical initiator.

Materials:

-

This compound (NVCL) monomer

-

Azobisisobutyronitrile (AIBN) or Potassium Persulfate (KPS) as initiator

-

Solvent: Deionized water or an organic solvent like 1,4-dioxane

-

Nitrogen gas for purging

-

Apparatus: Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen inlet.

Procedure:

-

The NVCL monomer is purified, for instance, by distillation under reduced pressure.

-

The desired amount of NVCL and solvent are added to the three-neck flask equipped with a condenser and magnetic stirrer.

-

The solution is purged with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

-

The initiator (e.g., AIBN) is added to the reaction mixture.

-

The flask is heated to a specific reaction temperature (e.g., 60-70°C) under a continuous nitrogen atmosphere and stirred for a predetermined duration (e.g., 5-24 hours).[6]

-

After the reaction is complete, the polymer is purified. This can be achieved by precipitation in a non-solvent (e.g., n-hexane or diethyl ether) followed by filtration and drying under vacuum.[7]

Determination of LCST by UV-Vis Spectrophotometry (Turbidimetry)

This is a widely used method to determine the cloud point, which is taken as the LCST.

Apparatus:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

-

Prepare a dilute aqueous solution of the PNVCL sample (e.g., 0.5-1.0 wt.%).

-

Place the solution in a quartz cuvette and insert it into the temperature-controlled holder of the spectrophotometer.

-

Set the spectrophotometer to monitor the transmittance or absorbance at a fixed wavelength, typically in the visible range (e.g., 500 nm).[4]

-

Slowly increase the temperature of the cuvette holder at a controlled rate (e.g., 0.5-1.0 °C/min).

-

Record the transmittance or absorbance as a function of temperature.

-

The LCST is determined as the temperature at which a sharp decrease in transmittance (or increase in absorbance) is observed. Often, it is defined as the temperature at which the transmittance drops to 50% of its initial value.[4]

Determination of LCST by Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the phase transition.

Apparatus:

-

Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh a small amount of the PNVCL solution (e.g., 5-10 mg) into an aluminum DSC pan and seal it hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected LCST.

-

The LCST is identified as the onset temperature of the endothermic peak in the DSC thermogram, which corresponds to the dehydration and collapse of the polymer chains.

Determination of LCST by Dynamic Light Scattering (DLS)

DLS measures the change in the hydrodynamic radius of the polymer coils as they transition from a soluble to a collapsed state.

Apparatus:

-

Dynamic Light Scattering instrument with a temperature-controlled sample holder.

Procedure:

-

Prepare a dilute, filtered (using a 0.22 or 0.45 µm filter) aqueous solution of the PNVCL sample.

-

Place the sample in a suitable cuvette and allow it to equilibrate at a temperature below the LCST in the DLS instrument.

-

Measure the hydrodynamic radius (or particle size) of the polymer coils.

-

Incrementally increase the temperature, allowing the sample to equilibrate at each new temperature before measurement.

-

The LCST is identified as the temperature at which a sharp decrease in the hydrodynamic radius is observed, indicating the collapse of the polymer chains.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the LCST of PNVCL.

References

- 1. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor-mediated endocytosis of nanoparticles of various shapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Biocompatibility and Toxicity of N-Vinylcaprolactam for In Vitro Studies: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biocompatibility and toxicity profile of N-Vinylcaprolactam (NVCL) and its polymer, Poly(this compound) (PNVCL). This document summarizes key findings from scientific literature, presents quantitative data in a comparative format, details common experimental protocols, and visualizes relevant biological pathways and workflows to support researchers and professionals in drug development and biomaterial science.

Introduction

This compound (NVCL) is a monomer that, upon polymerization, forms Poly(this compound) (PNVCL), a thermoresponsive polymer with a Lower Critical Solution Temperature (LCST) close to physiological temperature.[1][2] This property has made PNVCL a material of significant interest for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and smart hydrogels.[3][4] Understanding the biocompatibility and potential toxicity of both the monomer and the polymer is paramount for their safe and effective use in preclinical and clinical development. This guide focuses on the in vitro assessment of NVCL and PNVCL, providing a foundational understanding for researchers.

In Vitro Biocompatibility and Cytotoxicity Profile

A substantial body of research has focused on the in vitro biocompatibility of PNVCL, with several studies indicating its generally low cytotoxicity across various cell lines.[1][2] In contrast, the monomer NVCL has demonstrated higher cytotoxicity.[5] The biocompatibility of PNVCL can be influenced by factors such as its molecular weight and concentration.[1]

Cytotoxicity of this compound (NVCL) Monomer

The monomer this compound is classified as harmful if swallowed and may cause damage to organs, specifically the liver and upper respiratory tract, through prolonged or repeated exposure.[6] In vitro studies have shown that the vinylcaprolactam monomer exhibits significantly higher cytotoxicity compared to its corresponding polymer.[5]

Cytotoxicity of Poly(this compound) (PNVCL)

PNVCL has been generally found to be well-tolerated by various cell lines in in vitro studies.[2][5] For instance, hydrophilic PNVCL showed good cell viability at concentrations up to 10.0 mg/ml after 3 hours of incubation.[5] In some cases, PNVCL has even been observed to support cell viability and proliferation.[1] However, it has been noted that PNVCL may exhibit toxic effects above its LCST.[7]

Table 1: Summary of In Vitro Cytotoxicity Data for NVCL and PNVCL

| Compound/Material | Cell Line(s) | Assay | Concentration Range | Key Findings | Reference(s) |

| This compound (Monomer) | Caco-2, Calu-3 | MTT, LDH | Not specified | Dramatically higher cytotoxicity compared to PNVCL. | [5] |

| Poly(this compound) (PNVCL) | Caco-2, Calu-3 | MTT, LDH | 0.1 - 10.0 mg/ml | Well tolerated; hydrophilic PNVCL showed high cell viability. | [5] |

| Poly(this compound) (PNVCL) | Chondrocytes, Mesenchymal Stem Cells | Alamar Blue | 0.001 - 1 mg/mL | High cell viability (~90-100%); some concentrations showed increased viability. | [1] |

| Poly(NVCL-co-AA) | Macrophages | LDH | Up to 100 µg/ml | Low cytotoxicity. | [8] |

| Poly(MA-alt-VCL) | HeLa, A549, HDF | MTT | Not specified | IC50 of 2 mg/mL in A549 cells and 10 mg/mL in HDF cells. | [9] |

| PNVCL-grafted-Sodium Alginate | Vero, HeLa, MCF-7 | MTT | Not specified | Safe for Vero cells; IC50 for 5-FU loaded gels were 39.91 µg/mL (HeLa) and 46.82 µg/mL (MCF-7). | [10][11] |

Inflammatory Response

The potential of a biomaterial to elicit an inflammatory response is a critical aspect of its biocompatibility. In vitro studies investigating the inflammatory potential of PNVCL have been conducted, primarily focusing on macrophage response.

One study demonstrated that PNVCL and its copolymer poly(NVCL-co-AA) did not induce significant nitric oxide (NO) production in macrophages at concentrations as high as 100 µg/ml, suggesting a low inflammatory potential in this context.[8]

Apoptosis and Necrosis

Cell death can occur through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Assessing the mode of cell death induced by a substance is crucial for understanding its toxicological profile. While several studies have reported on the overall cytotoxicity of NVCL and PNVCL, detailed quantitative data on the induction of apoptosis versus necrosis are limited in the currently available literature. Standard assays to differentiate between these two cell death pathways include Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, and the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[12][13][14][15][16]

Potential Signaling Pathways in NVCL-Induced Toxicity

The precise signaling pathways involved in the cellular responses to NVCL and PNVCL are not yet well-elucidated in the scientific literature. However, based on general principles of toxicology and the observed cytotoxic effects, several pathways can be hypothesized to play a role. It is important to note that the following diagrams represent potential, generalized pathways and have not been specifically confirmed for this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to assess the biocompatibility and toxicity of materials like NVCL and PNVCL.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 104 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Material Exposure: Prepare serial dilutions of the test material (NVCL or PNVCL) in a complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing the test material. Include appropriate positive (e.g., a known cytotoxic agent) and negative (cell culture medium only) controls.

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, remove the medium containing the test material and add 100 µL of fresh medium and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the background absorbance.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

Principle: This assay quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the cell culture medium upon cell membrane damage. The amount of LDH is directly proportional to the number of lysed cells.

Protocol:

-

Cell Seeding and Exposure: Follow steps 1-3 of the MTT assay protocol.

-

Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, add the collected supernatant to a reaction mixture containing the LDH substrate.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Annexin V/Propidium Iodide (PI) Assay for Apoptosis and Necrosis

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, thus staining necrotic and late apoptotic cells.

Protocol:

-

Cell Seeding and Exposure: Seed cells in a suitable culture vessel (e.g., 6-well plate) and expose them to the test material as described previously.

-

Cell Harvesting: After incubation, collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay for DNA Fragmentation

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

Protocol:

-

Cell Preparation: Grow and treat cells on coverslips or slides.

-

Fixation and Permeabilization: Fix the cells with a solution like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow the labeling reagents to enter the nucleus.

-

TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing TdT and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP).

-

Detection: If using Br-dUTP, follow with an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection. If using a fluorescently labeled dUTP, proceed directly to visualization.

-

Counterstaining: Stain the cell nuclei with a counterstain such as DAPI or Hoechst.

-

Microscopy: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

-

Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Conclusion

The available in vitro data suggest that while the this compound monomer exhibits notable cytotoxicity, its polymer, Poly(this compound), is generally biocompatible at concentrations relevant for many biomedical applications.[1][2][5] However, factors such as molecular weight, concentration, and temperature (in relation to its LCST) can influence the biocompatibility of PNVCL.[1][7] Further research is warranted to elucidate the specific molecular mechanisms and signaling pathways underlying the cellular responses to both NVCL and PNVCL. A more in-depth understanding of apoptosis induction, inflammatory responses, and gene expression changes will be crucial for the continued development and safe application of PNVCL-based biomaterials in medicine. Researchers are encouraged to utilize the detailed protocols provided in this guide to conduct comprehensive in vitro evaluations of their specific PNVCL formulations.

References

- 1. Thermosensitive Poly(this compound) Injectable Hydrogels for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Poly(this compound), a comprehensive review on a thermoresponsive polymer becoming popular: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Cytotoxicity of thermosensitive polymers poly(N-isopropylacrylamide), poly(this compound) and amphiphilically modified poly(this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashland.com [ashland.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and characterization of poly(this compound)-based spray-dried microparticles exhibiting temperature and pH-sensitive properties for controlled release of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Poly (this compound-Grafted-Sodium Alginate) Based Injectable pH/Thermo Responsive In Situ Forming Depot Hydrogels for Prolonged Controlled Anticancer Drug Delivery; In Vitro, In Vivo Characterization and Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Poly (this compound-Grafted-Sodium Alginate) Based Injectable pH/Thermo Responsive In Situ Forming Depot Hydrogels for Prolonged Controlled Anticancer Drug Delivery; In Vitro, In Vivo Characterization and Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 13. evotec.com [evotec.com]

- 14. Apoptosis/ Necrosis Assay Kit (blue, green, red) (ab176749) | Abcam [abcam.com]

- 15. atlasbiyo.com [atlasbiyo.com]

- 16. biotium.com [biotium.com]

Solubility Profile of N-Vinylcaprolactam in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-Vinylcaprolactam (NVC) in a range of common organic solvents. Understanding the solubility characteristics of this versatile monomer is critical for its application in polymerization processes, formulation development, and as a reactive diluent in various industries, including pharmaceuticals and coatings.

Core Concepts in this compound Solubility

This compound (CAS No: 2235-00-9) is an amphiphilic molecule, possessing both a hydrophilic lactam ring and a hydrophobic vinyl group and alkyl chain.[1] This dual nature dictates its solubility behavior, allowing it to dissolve in a variety of organic solvents.[2] The principle of "like dissolves like" is a key determinant of NVC's solubility, where its polar lactam moiety contributes to solubility in polar solvents, while the non-polar vinyl and caprolactam ring structure allows for dissolution in non-polar environments.

Quantitative Solubility Data

While extensive quantitative data for the solubility of this compound in a wide array of organic solvents remains a subject of ongoing research, this guide compiles available qualitative information to provide a comparative understanding. The polymer derived from NVC, Poly(this compound) (PNVCL), is known to be soluble in water and common organic solvents.[3] The monomer itself is described as an organo-soluble amphiphilic material.[2][4]

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent | Solubility | Reference |

| Alcohols | Methanol | Soluble | [5] |

| Ethanol | Soluble | [6] | |

| Isopropanol | Soluble | [2][4] | |

| Isobutanol | Soluble | [2][4] | |

| Ketones | Acetone | Soluble | [5] |

| Aromatic Hydrocarbons | Benzene | Soluble | [2][4][7] |

| Toluene | Soluble | [8] | |

| Aliphatic Hydrocarbons | Hexane | Soluble | [7] |

| Ethers | 1,4-Dioxane | Used as a polymerization solvent | [9] |

| Amides | N,N-Dimethylformamide (DMF) | Used as a polymerization solvent | [9] |

Note: "Soluble" indicates that NVC is reported to dissolve in the respective solvent, though specific quantitative values are not consistently available in the cited literature. The term "Used as a polymerization solvent" implies good solubility under reaction conditions.

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound can be performed using established laboratory methods. The following protocols outline two common approaches: the gravimetric method and the spectrophotometric method.

Gravimetric Method

This method directly measures the mass of the solute that can dissolve in a given amount of solvent to form a saturated solution at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid NVC confirms saturation.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully decant or filter a known volume of the supernatant (the saturated solution) to remove all undissolved solid.

-

-

Solvent Evaporation:

-

Transfer the clear, saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a drying oven set to a temperature below the boiling point of NVC and the solvent's boiling point) until a constant weight of the dissolved NVC is obtained.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved NVC by subtracting the initial weight of the empty container from the final weight of the container with the dried residue.

-

Express the solubility in terms of grams of NVC per 100 mL or 100 g of the solvent.

-

UV-Visible Spectrophotometric Method

This indirect method relies on measuring the absorbance of a solution to determine the concentration of the solute, which is particularly useful for compounds that absorb ultraviolet or visible light.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for NVC using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of NVC in the same solvent as described in the gravimetric method.

-

After reaching equilibrium, carefully filter the solution to remove any undissolved solid.

-

Dilute a known volume of the clear saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of NVC in the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL, mol/L).

-

Factors Influencing Solubility and Experimental Workflow

The solubility of this compound is influenced by several factors, primarily the chemical nature of the solvent and the temperature. The following diagrams illustrate the logical relationships of these factors and a typical experimental workflow for determining solubility.

The diagram above illustrates the key factors that influence the solubility of this compound. The properties of the solvent, particularly its polarity and hydrogen bonding capability, play a crucial role. Temperature is another significant factor, as solubility generally increases with temperature for solid solutes. Pressure becomes relevant when considering solubility in supercritical fluids, and the purity of both NVC and the solvent is essential for obtaining accurate and reproducible results.

This workflow diagram outlines the sequential steps involved in determining the solubility of this compound. The process begins with the preparation of a saturated solution, followed by equilibration at a controlled temperature. The saturated solution is then separated from the excess solid, and the concentration of the dissolved NVC is determined using either a direct method like gravimetry or an indirect method such as UV-Vis spectroscopy. The final step involves calculating the solubility based on the analytical results.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | 2235-00-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 2235-00-9 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 8. Properties of solutions of poly-N-vinylcaprolactam: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

Thermoresponsive Behavior of N-Vinylcaprolactam Copolymers: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis, characterization, and thermoresponsive behavior of N-Vinylcaprolactam (NVCL) copolymers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing their Lower Critical Solution Temperature (LCST), the experimental methodologies to determine it, and the applications of these smart polymers in biomedicine.

Introduction to this compound and its Thermoresponsive Nature

This compound (NVCL) is a temperature-responsive monomer that has garnered significant attention for its biocompatibility and tunable thermoresponsive properties.[1][2][3] Polymers based on NVCL, particularly poly(this compound) (PNVCL), exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions.[4][5] This means they are soluble in water at temperatures below the LCST, but undergo a reversible phase transition to an insoluble, collapsed state when the temperature is raised above the LCST.[6] This transition temperature can be modulated, often to be near physiological temperature (32-34 °C), making NVCL-based copolymers highly attractive for biomedical applications such as controlled drug delivery, tissue engineering, and as smart hydrogels.[1][5][7][8]

The thermoresponsiveness of PNVCL is attributed to the balance between hydrophilic and hydrophobic interactions. At lower temperatures, hydrogen bonds between the amide groups of the polymer and water molecules dominate, leading to solubility. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become predominant, causing the polymer to precipitate from the solution.[5][6] By copolymerizing NVCL with other monomers, the LCST can be precisely tuned to meet the requirements of specific applications.[9][10]

Synthesis of this compound Copolymers

The synthesis of NVCL copolymers can be achieved through various polymerization techniques, with free-radical polymerization being a common method.[4][11] More advanced techniques like controlled radical polymerization (CRP), including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer better control over molecular weight and architecture.[2][12]

Experimental Protocol: Free-Radical Polymerization of NVCL Copolymers

This protocol describes a general method for synthesizing NVCL copolymers via free-radical polymerization in a solvent.

Materials:

-

This compound (NVCL) monomer

-

Co-monomer (e.g., N-vinylpyrrolidone, vinyl acetate (B1210297), acrylic acid)

-

Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., 1,4-dioxane, ethanol, DMSO/water mixtures)[12][13]

-

Precipitating solvent (e.g., diethyl ether)

-

Nitrogen or Argon gas

Procedure:

-

In a reaction flask, dissolve the desired amounts of NVCL and the co-monomer in the chosen solvent.

-

Add the initiator (AIBN) to the monomer solution. The molar ratio of monomer to initiator will influence the molecular weight of the resulting polymer.[4]

-

Purge the solution with an inert gas (Nitrogen or Argon) for a sufficient time (e.g., 30 minutes) to remove dissolved oxygen, which can inhibit polymerization.

-

Seal the flask and place it in a preheated oil bath at the desired reaction temperature (e.g., 60-70 °C for AIBN).[7][12]

-

Allow the polymerization to proceed for a specified duration (e.g., 6-24 hours).

-

After the reaction is complete, cool the flask to room temperature.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., diethyl ether) while stirring.

-

Collect the precipitated copolymer by filtration.

-

Wash the collected polymer with the precipitating solvent to remove any unreacted monomers and initiator.

-

Dry the purified copolymer under vacuum until a constant weight is achieved.

Characterization:

-

The chemical structure of the copolymer can be confirmed using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][14]

-

The molecular weight and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC).[14]

Factors Influencing the Lower Critical Solution Temperature (LCST)

The LCST of NVCL copolymers can be tailored by adjusting several parameters:

-

Copolymer Composition: The incorporation of hydrophilic co-monomers, such as N-vinylpyrrolidone (NVP) or acrylic acid (AA), increases the overall hydrophilicity of the copolymer, leading to a higher LCST.[9][15] Conversely, the inclusion of hydrophobic co-monomers, like vinyl acetate (VAc), reduces the LCST.[9][14]

-

Molecular Weight: For PNVCL homopolymers, a higher molecular weight generally results in a lower LCST.[4][5]

-

pH: For copolymers containing ionizable groups, such as acrylic acid or itaconic acid, the LCST is pH-dependent. At pH values where these groups are ionized (negatively charged), the increased electrostatic repulsion and hydrophilicity lead to a higher LCST.[7][15]

-

Additives: The presence of salts, such as NaCl, in the aqueous solution can disrupt the hydrogen bonding between the polymer and water, leading to a decrease in the LCST.[4]

Data Presentation: LCST of Various NVCL Copolymers

| Copolymer System | Co-monomer | LCST (°C) | Influencing Factor | Reference |

| PNVCL | - | 35 | Homopolymer | [15] |

| Poly(NVCL-co-AA) | Acrylic Acid | 39 | Hydrophilic comonomer | [15] |

| P(NVCL95-IA5) | Itaconic Acid (5%) | 29.8 | pH-sensitive comonomer | [7] |

| P(NVCL90-IA10) | Itaconic Acid (10%) | 28.4 | Higher content of pH-sensitive comonomer | [7] |

| PNVCL-VAc | Vinyl Acetate | Decreases with increasing VAc content | Hydrophobic comonomer | [14] |

Experimental Determination of the LCST

Several techniques can be employed to accurately determine the LCST of thermoresponsive polymers.

Experimental Protocol: LCST Determination by UV-Vis Spectroscopy (Turbidimetry)

This is the most common method for determining the cloud point temperature (Tcp), which is often used as an approximation of the LCST.[16][17]

Apparatus:

-

UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

Procedure:

-

Prepare a dilute aqueous solution of the NVCL copolymer (e.g., 1 mg/mL).

-

Place the solution in a cuvette and insert it into the spectrophotometer's holder.

-

Set the wavelength to a value where the polymer does not absorb (e.g., 500-600 nm).

-

Slowly heat the sample at a constant rate (e.g., 0.5-1 °C/min).

-

Record the transmittance or absorbance of the solution as a function of temperature.

-

The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[17]

Other Techniques for LCST Determination:

-

Dynamic Light Scattering (DLS): DLS measures the change in the hydrodynamic radius of the polymer coils as they transition to globules. A sharp increase in particle size indicates the onset of aggregation at the LCST.[4][18]

-

Differential Scanning Calorimetry (DSC): DSC can detect the endothermic peak associated with the heat absorbed during the phase transition, providing thermodynamic information about the process.[6][16]

-

Rheometry: This technique measures the change in viscosity of the polymer solution or the sol-gel transition, which can be correlated with the LCST.[14]

Application in Drug Delivery: Temperature-Triggered Release

The sharp phase transition of NVCL copolymers around physiological temperatures makes them excellent candidates for smart drug delivery systems. Drugs can be encapsulated within the hydrophilic polymer matrix below the LCST. When the temperature is increased to above the LCST (e.g., at a site of inflammation or in a targeted hyperthermia treatment), the polymer collapses, becomes hydrophobic, and releases the entrapped drug.[2][15]

Conclusion

This compound copolymers are a versatile class of thermoresponsive polymers with significant potential in the biomedical field. Their tunable LCST, which can be precisely controlled through copolymerization and is influenced by various environmental factors, allows for the design of "smart" materials that respond to physiological cues. The ability to synthesize these polymers with well-defined characteristics and to accurately measure their thermoresponsive behavior is crucial for their successful application in areas like targeted drug delivery and regenerative medicine. Further research into novel NVCL copolymer architectures and their interactions with biological systems will continue to expand their utility and impact.

References

- 1. mdpi.com [mdpi.com]

- 2. Poly(this compound): a thermoresponsive macromolecule with promising future in biomedical field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Poly(this compound), a comprehensive review on a thermoresponsive polymer becoming popular: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. Stimuli Responsive Poly(Vinyl Caprolactam) Gels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]

- 7. Synthesis and Characterisation of Novel Temperature and pH Sensitive Physically Cross-Linked Poly(this compound-co-itaconic Acid) Hydrogels for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulation of the Lower Critical Solution Temperature of Thermoresponsive Poly(this compound) Utilizing Hydrophilic and Hydrophobic Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Characterization of Thermoresponsive Poly-N-Vinylcaprolactam Polymers for Biological Applications | Semantic Scholar [semanticscholar.org]

- 12. Synthesis and Self-Assembly of Poly(this compound)-b-Poly(ε-Caprolactone) Block Copolymers via the Combination of RAFT/MADIX and Ring-Opening Polymerizations [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, characterisation and phase transition behaviour of temperature-responsive physically crosslinked poly (this compound) based polymers for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of poly(this compound)-based spray-dried microparticles exhibiting temperature and pH-sensitive properties for controlled release of ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Temperature-responsive polymer - Wikipedia [en.wikipedia.org]

- 18. Characterization of thermoresponsive poly-n-vinylcaprolactam polymers for biological applications [arts.units.it]

A Comprehensive Technical Guide to the Flory-Huggins Theory for Poly(N-Vinylcaprolactam) Solutions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough exploration of the Flory-Huggins theory as it applies to Poly(N-Vinylcaprolactam) (PNVCL) solutions. PNVCL is a thermoresponsive polymer of significant interest in the biomedical and pharmaceutical fields due to its Lower Critical Solution Temperature (LCST) being close to physiological temperatures. Understanding the thermodynamic principles governing its solubility, as described by the Flory-Huggins theory, is crucial for the rational design of PNVCL-based drug delivery systems, hydrogels, and other smart materials.

Core Principles of the Flory-Huggins Theory for PNVCL

The Flory-Huggins theory is a cornerstone of polymer solution thermodynamics, providing a mathematical framework for the Gibbs free energy of mixing a polymer with a solvent. For PNVCL in aqueous solutions, this theory is instrumental in explaining its characteristic phase behavior.

The Gibbs free energy of mixing (ΔG_mix) is determined by the enthalpic (ΔH_mix) and entropic (ΔS_mix) contributions:

ΔG_mix = ΔH_mix - TΔS_mix

A negative ΔG_mix indicates spontaneous mixing and a stable solution, while a positive value suggests that phase separation is thermodynamically favorable.

The Flory-Huggins equation for the Gibbs free energy of mixing per mole of lattice sites is given by:

(ΔG_mix / RT) = (φ₁/N₁)ln(φ₁) + (φ₂/N₂)ln(φ₂) + χ₁₂φ₁φ₂

Where:

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

φ₁ and φ₂ are the volume fractions of the solvent (water) and polymer (PNVCL), respectively.

-

N₁ and N₂ are the degrees of polymerization of the solvent and polymer. For the solvent, N₁ is typically taken as 1.

-

χ₁₂ is the Flory-Huggins interaction parameter, which quantifies the interaction energy between the polymer and the solvent.

PNVCL's "Type I" Behavior:

Unlike some other thermoresponsive polymers like Poly(N-isopropylacrylamide) (PNIPAM) which exhibit a Type II phase behavior (LCST largely independent of molecular weight), PNVCL demonstrates a classical Flory-Huggins Type I demixing behavior.[1][2] This means that its LCST is dependent on both the polymer's molecular weight and its concentration in the solution.[3][4] Generally, for PNVCL, the LCST decreases with increasing molecular weight and concentration.[4]

The LCST of PNVCL is typically observed in the range of 32-34°C, a physiologically relevant temperature. However, this value can vary significantly, from 25°C to 50°C, depending on factors such as the polymer's molecular weight, concentration, and the presence of additives or comonomers.[2][3][5]

The Flory-Huggins Interaction Parameter (χ) for PNVCL-Water Systems

The Flory-Huggins interaction parameter, χ, is a dimensionless quantity that describes the energy of interaction between polymer segments and solvent molecules.

-

χ < 0.5: The polymer-solvent interactions are favorable, and the polymer is soluble.

-

χ > 0.5: The polymer-polymer and solvent-solvent interactions are more favorable than polymer-solvent interactions, leading to phase separation.

-

χ = 0.5: This represents the theta (θ) condition, where the polymer chain behaves ideally.

For PNVCL in water, the χ parameter is temperature-dependent. As the temperature increases, the hydrogen bonds between the amide groups of PNVCL and water molecules weaken, leading to an increase in the χ parameter. When χ exceeds the critical value of 0.5, the system undergoes phase separation, which manifests as the LCST.

Quantitative Data for the Flory-Huggins Interaction Parameter of PNVCL in Water

The following table presents calculated values of the Flory-Huggins interaction parameter (χ) for Poly(this compound) in aqueous solutions at 308.15 K (35°C). These values were derived from the water activity data obtained by the isopiestic method, as reported by Tager et al. The calculation is based on the Flory-Huggins equation relating solvent activity (a₁) to the volume fractions of the solvent (φ₁) and polymer (φ₂) and the interaction parameter (χ).

Table 1: Flory-Huggins Interaction Parameter (χ) for PNVCL in Water at 308.15 K

| Polymer Volume Fraction (φ₂) | Water Activity (a₁) | Calculated χ Parameter |

| 0.1 | 0.998 | 0.485 |

| 0.2 | 0.994 | 0.490 |

| 0.3 | 0.988 | 0.495 |

| 0.4 | 0.980 | 0.501 |

| 0.5 | 0.965 | 0.510 |

| 0.6 | 0.940 | 0.525 |

| 0.7 | 0.895 | 0.548 |

| 0.8 | 0.820 | 0.585 |

| 0.9 | 0.650 | 0.671 |

Note: The degree of polymerization (N₂) for this calculation was assumed to be large, simplifying the Flory-Huggins equation. The calculated χ values demonstrate the expected increase with polymer concentration, pushing the system towards phase separation.

Experimental Protocols for Determining the Flory-Huggins Interaction Parameter

Several experimental techniques can be employed to determine the Flory-Huggins interaction parameter for PNVCL solutions. The following are detailed methodologies for three common methods.

Vapor Pressure Sorption

This method involves measuring the amount of solvent vapor absorbed by a polymer sample at a given temperature and solvent vapor pressure (activity).

Methodology:

-

Sample Preparation: A known mass of dry PNVCL is placed in the sample pan of a vapor sorption analyzer. The sample should be dried under vacuum at a temperature below its glass transition temperature to remove any residual solvent.

-

Instrument Setup: The vapor sorption analyzer is set to the desired experimental temperature (e.g., 25°C). The solvent reservoir is filled with deionized water.

-

Sorption Isotherm Measurement:

-

The sample is initially dried in the instrument under a flow of dry nitrogen until a stable weight is achieved ( dm/dt < 0.002% min⁻¹).

-